2-(1,2-benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide
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Overview
Description
2-(1,2-benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a pyrazole ring, and a pyrimidine ring, making it a multifaceted molecule with diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these steps include halogenated precursors, amines, and catalytic agents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, bases, and acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-yl)ethylamine hydrochloride
- 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol
- Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate)
Uniqueness
2-(1,2-benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide stands out due to its unique combination of benzoxazole, pyrazole, and pyrimidine rings. This structural complexity imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O2/c1-15-25-21(14-22(26-15)30-12-4-11-24-30)27-16-7-9-17(10-8-16)28-23(31)13-19-18-5-2-3-6-20(18)32-29-19/h2-12,14H,13H2,1H3,(H,28,31)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHUQKZSHVPXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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